molecular formula C5H7NO B174903 1-Acetyl-1,2-dihydroazete CAS No. 136911-46-1

1-Acetyl-1,2-dihydroazete

Cat. No. B174903
CAS RN: 136911-46-1
M. Wt: 97.12 g/mol
InChI Key: VCZMEQQJDCHGQF-UHFFFAOYSA-N
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Description

1-Acetyl-1,2-dihydroazete is a chemical compound with the molecular formula C5H7NO . It has a molecular weight of 97.12 .


Synthesis Analysis

The synthesis of 1-Acetyl-1,2-dihydroazete has been discussed in several studies . For instance, one study discusses the conventional strain energies of 1,2-dihydroazete . Another study presents new strategies for the synthesis of 1- and 2-azetines .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-1,2-dihydroazete consists of 5 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . The density of this compound is 1.121±0.06 g/cm3 .


Chemical Reactions Analysis

The chemical reactions involving 1-Acetyl-1,2-dihydroazete have been studied in the context of quantum chemical computations . These studies have assessed the impact of Au(I) complexation on activation barriers for sequential electrocyclization reactions .


Physical And Chemical Properties Analysis

1-Acetyl-1,2-dihydroazete has a boiling point of 210.7±10.0 °C at 760 mmHg and a melting point of 44-46 ºC . It has a flash point of 95.3±10.2 °C . It is sparingly soluble in water (28 g/L at 25 ºC) .

Future Directions

The future directions for the study of 1-Acetyl-1,2-dihydroazete could involve further exploration of its synthesis methods, chemical reactions, and potential applications .

properties

IUPAC Name

1-(2H-azet-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-5(7)6-3-2-4-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZMEQQJDCHGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447916
Record name 1-Acetyl-1,2-dihydroazete
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-1,2-dihydroazete

CAS RN

136911-46-1
Record name 1-Acetyl-1,2-dihydroazete
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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